Cas no 1805578-36-2 (Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate)

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
- methyl 2-[3-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate
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- インチ: 1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(11(13,14)15)4-9(12)8(6)5-16/h2,4H,3H2,1H3
- InChIKey: XCUFAUFJGUJYBF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)(F)F)C=C(C=1C#N)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018746-250mg |
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate |
1805578-36-2 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013018746-500mg |
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate |
1805578-36-2 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013018746-1g |
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate |
1805578-36-2 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetateに関する追加情報
Research Briefing on Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate (CAS: 1805578-36-2) in Chemical Biology and Pharmaceutical Applications
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate (CAS: 1805578-36-2) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its bromo, cyano, and trifluoromethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents, especially in the fields of oncology and infectious diseases.
Recent studies have highlighted the role of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the trifluoromethyl group in this compound enhances binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The bromo and cyano groups facilitate further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.
In addition to its applications in kinase inhibitor development, this compound has been explored in antimicrobial research. The trifluoromethyl group is known to improve cell permeability and resistance to enzymatic degradation, making it a valuable moiety in designing new antibiotics. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the use of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate as a precursor for synthesizing quinolone derivatives with potent activity against multidrug-resistant bacterial strains.
The synthetic pathways for Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate have also been optimized in recent years. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved yields and reduced by-products. Researchers have emphasized the importance of green chemistry principles in these syntheses, aiming to minimize environmental impact while maintaining high efficiency. These methodological improvements are critical for scaling up production to meet the demands of preclinical and clinical studies.
Looking ahead, the potential of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate extends beyond its current applications. Its structural versatility positions it as a key building block for emerging therapeutic areas, such as targeted protein degradation and covalent inhibitor design. Ongoing research is exploring its incorporation into proteolysis-targeting chimeras (PROTACs), which represent a groundbreaking approach in drug discovery. As the field of chemical biology continues to evolve, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
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